3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
Overview
Description
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is a telechelic derivative that features an alpha-unsaturation and an isocyanate end group . This compound is primarily used in polymeric synthesis .
Mechanism of Action
Target of Action
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate, also known as 3-Isopropenylcumyl Isocyanate, is a telechelic derivative that shows an α-unsaturation and has an isocyanate end group . It is primarily used in polymeric synthesis . The primary targets of this compound are the monomers or polymers that it reacts with during the synthesis process.
Biochemical Pathways
The polymers it helps create can have various applications, including the development of polymer electrolytes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of moisture can lead to the premature reaction of the isocyanate group, potentially affecting the quality of the resulting polymers . Additionally, the compound should be stored under inert gas and in a temperature-controlled environment to maintain its stability .
Preparation Methods
The synthesis of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate involves the reaction of 3-isopropenyl-alpha,alpha-dimethylbenzylamine with phosgene . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. Industrial production methods often involve the use of phosgene gas in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate . The major products formed from these reactions are urethanes, ureas, and polymers .
Scientific Research Applications
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate has several scientific research applications:
Polymeric Synthesis: It is used as a monomer in the synthesis of polymers with specific properties.
Coupling Agent: The compound acts as a coupling agent in the preparation of jute reinforced polypropylene.
Polymer Electrolytes: It is used in the development of polymer electrolytes for various applications.
Coatings: The compound is utilized in the formulation of thermoset coatings.
Comparison with Similar Compounds
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate is unique due to its alpha-unsaturation and isocyanate end group, which confer specific reactivity and properties. Similar compounds include:
- Isocyanic Acid 3-Isopropenylcumyl Ester
- Isocyanic Acid 3-Isopropenyl-alpha,alpha-dimethylbenzyl Ester
- 3-Isopropenylcumyl Isocyanate
These compounds share similar structural features but differ in their specific reactivity and applications .
Properties
IUPAC Name |
1-(2-isocyanatopropan-2-yl)-3-prop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEMLYIXBCTVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044871 | |
Record name | 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2094-99-7 | |
Record name | 1-(1-Isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2094-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ISOPROPENYL-.ALPHA.,.ALPHA.-DIMETHYLBENZYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY29G3V80M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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